5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the chloro group: Chlorination of the thiophene ring can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the carboxamide group: This step involves the reaction of the chlorinated thiophene with an appropriate amine, such as 3-cyclopropyl-3-hydroxypropylamine, under suitable conditions to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced carboxamide derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-phenyl-1H-indole-2-carboxamide: Another compound with a similar structure but different biological activities.
5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: A compound with similar functional groups but different applications.
Uniqueness
5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and the presence of the cyclopropyl and hydroxypropyl moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c12-10-4-3-9(16-10)11(15)13-6-5-8(14)7-1-2-7/h3-4,7-8,14H,1-2,5-6H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHQVUZOVRRQED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=CC=C(S2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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